2-Methyl-5-phenylpentan-2-ol
Description
Contextualization within Branched-Chain Phenyl Alcohols
Branched-chain phenyl alcohols are a class of organic compounds characterized by a hydroxyl group (-OH) attached to a branched alkyl chain which also contains a phenyl group (-C6H5). 2-Methyl-5-phenylpentan-2-ol is a prime example of this class, specifically a tertiary alcohol due to the hydroxyl group's attachment to a carbon atom bonded to three other carbon atoms. wikipedia.org This structural feature imparts considerable steric hindrance around the hydroxyl group, influencing its reactivity. acs.org
The presence of both a hydrophilic hydroxyl group and a hydrophobic phenyl group gives these molecules amphiphilic properties, influencing their solubility and interactions with other molecules. The phenyl group, in particular, can engage in π-π stacking interactions, which can affect the supramolecular organization of these alcohols. acs.org Research has shown that the phenyl group can act as a significant steric hindrance, which can suppress the formation of hydrogen-bonded clusters that are common in simpler alcohols. acs.orgacs.org
The study of branched-chain phenyl alcohols is relevant to various fields, including the development of biofuels, as branched-chain alcohols can have higher octane (B31449) numbers than their straight-chain counterparts. nih.govresearchgate.net Furthermore, these compounds are often found as components of fragrances and have been identified in alcoholic beverages, contributing to their flavor and aroma profiles. nih.gov
Historical Perspectives on Related Chemical Entities
The synthesis of tertiary alcohols, such as this compound, has a rich history rooted in the development of organometallic chemistry. A significant breakthrough was the discovery of Grignard reagents in the early 20th century. This Nobel Prize-winning work by Victor Grignard provided a robust method for forming carbon-carbon bonds. The reaction of a Grignard reagent with a ketone is a classic and widely used method for the synthesis of tertiary alcohols. britannica.comacs.org For instance, this compound can be synthesized by reacting 3-phenylpropylmagnesium bromide with acetone (B3395972). prepchem.com
Another key historical development is the Friedel-Crafts acylation, which allows for the synthesis of ketones that can then be used as precursors for tertiary alcohols. This reaction involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst. While not a direct route to the alcohol, it represents a fundamental step in creating the necessary carbonyl-containing intermediates.
Over the years, numerous other methods for the synthesis of tertiary alcohols have been developed, including the use of organolithium reagents and various catalytic processes. britannica.comrsc.org These advancements have provided chemists with a versatile toolbox for creating a wide array of complex alcohol structures, including branched-chain phenyl alcohols.
Overview of Current Research Trajectories
Current research involving this compound and related branched-chain phenyl alcohols is multifaceted. One significant area of investigation is their application as intermediates in organic synthesis. The hydroxyl group can be a versatile functional handle for further chemical transformations. For example, it can be converted into a leaving group for substitution reactions or participate in elimination reactions to form alkenes. wikipedia.org
The unique structural features of these compounds also make them interesting subjects for studies in supramolecular chemistry. Researchers are exploring how factors like steric hindrance and the presence of the phenyl ring influence hydrogen bonding and the formation of larger molecular assemblies. acs.orgacs.org Understanding these interactions is crucial for predicting the physical properties and behavior of these compounds in various environments.
Furthermore, phenylpropanoid derivatives, a broader class of compounds that includes branched-chain phenyl alcohols, are of great interest in the study of natural products and their biological activities. frontiersin.orgnih.govresearchgate.netbohrium.com While research on the specific biological roles of this compound is ongoing, the broader class of phenylpropanoids is known to be involved in plant defense mechanisms and to possess a range of biological effects. frontiersin.orgresearchgate.net This has led to investigations into their potential applications in medicine and agriculture. nih.gov
The development of new synthetic methodologies continues to be a focus, with an emphasis on creating more efficient and environmentally friendly routes to these valuable compounds. This includes the exploration of novel catalysts and reaction conditions.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | lookchem.comguidechem.comnih.gov |
| Molecular Weight | 178.27 g/mol | lookchem.comnih.gov |
| Boiling Point | 279.7°C at 760 mmHg | lookchem.com |
| Density | 0.959 g/cm³ | lookchem.com |
| Refractive Index | 1.512 | lookchem.com |
| Flash Point | 114.1°C | lookchem.com |
| Vapor Pressure | 0.00189 mmHg at 25°C | lookchem.com |
Interactive Data Table: Synthesis of this compound
| Reactants | Reagents | Product | Yield | Reference |
| 1-bromo-3-phenylpropane, acetone | Magnesium, ether, 20% H₂SO₄ | This compound | Not specified | prepchem.com |
| methyl 4-phenylbutanoate | MeMgBr, Et₂O, NH₄Cl | This compound | 75% | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenylpentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVIXHCNKDTNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323686 | |
| Record name | 2-hydroxy-2-methyl-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-70-6 | |
| Record name | NSC404661 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-methyl-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Approaches to 2-Methyl-5-phenylpentan-2-ol
The de novo synthesis of this compound is primarily accomplished through methods that construct the carbon skeleton and introduce the tertiary alcohol functionality in a targeted manner.
Grignard reactions represent a fundamental and widely employed method for synthesizing this compound. This approach involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. Two primary variations of this synthesis are commonly reported:
Reaction of a Ketone with a Methyl Grignard Reagent : A frequently cited method involves the reaction of 5-phenylpentan-2-one (B1293760) with methylmagnesium bromide (MeMgBr) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The Grignard reagent adds to the ketone's carbonyl group, and a subsequent acidic workup yields the final tertiary alcohol.
Reaction of Acetone (B3395972) with a Phenylpropyl Grignard Reagent : An alternative pathway involves preparing the Grignard reagent from 1-bromo-3-phenylpropane and magnesium turnings in dry ether. prepchem.com This reagent, 3-phenylpropylmagnesium bromide, is then reacted with acetone. prepchem.com The nucleophilic addition of the Grignard reagent to the acetone carbonyl, followed by hydrolysis, produces this compound. prepchem.com
A detailed example of the latter procedure is outlined below:
| Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| 1. Grignard Formation | Magnesium turnings (0.37 mol), 1-bromo-3-phenylpropane (0.37 mol), dry ether (150 ml). Initiated with warming. | To form 3-phenylpropylmagnesium bromide. | prepchem.com |
| 2. Nucleophilic Addition | Acetone (0.37 mol) added slowly to the Grignard reagent. Mixture is heated at reflux for 30 minutes. | Reaction of the Grignard reagent with the ketone to form the magnesium alkoxide intermediate. | prepchem.com |
| 3. Workup | Reaction mixture poured into crushed ice (300 g), followed by addition of 20% H₂SO₄ to dissolve the precipitate. | To protonate the alkoxide and separate the product. | prepchem.com |
| 4. Purification | The organic layer is separated, washed, dried (MgSO₄), and the solvent is removed. The residue is distilled (120°C; 6 mm Hg). | To isolate the pure this compound as a colorless oil. | prepchem.com |
While the reduction of a carbonyl group is a common strategy for producing alcohols, it is not a direct pathway for the synthesis of the tertiary alcohol this compound. This is because the reduction of a ketone, such as its precursor 5-phenylpentan-2-one, with a reducing agent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 5-phenylpentan-2-ol. askfilo.com The synthesis of a tertiary alcohol requires the addition of a carbon-based nucleophile to a ketone, as seen in Grignard reactions, rather than the addition of a hydride.
The stereocontrolled synthesis of tertiary alcohols presents a significant challenge in organic chemistry. acs.orgnih.gov While specific organocatalytic methods for the direct synthesis of this compound are not prominently featured in the literature, general organocatalytic strategies for tertiary alcohol synthesis are an area of active research. These methods could potentially be adapted for the target molecule. For instance, a tandem protocol has been developed that combines the organocatalytic oxidation of a secondary alcohol to a ketone, which is then followed by a chemoselective addition of an organolithium reagent. rsc.org Such strategies, which can be performed in aqueous media at room temperature, offer a modern approach to creating tertiary alcohols. rsc.org Another advanced method involves the kinetic resolution of racemic secondary/tertiary diols, catalyzed by a chiral isothiourea, to prepare tertiary alcohols in highly enantioenriched forms. acs.orgnih.gov
Beyond single-step additions, multi-step sequences provide alternative routes to this compound and its structural isomers. One state-of-the-art method is the manganese-catalyzed hydroformylation of 2-phenylethanol. This one-pot reaction utilizes syngas (CO/H₂) and proceeds through formate (B1220265) ester intermediates to generate the target compound. Another non-traditional approach is a radical-mediated synthesis involving the autoxidation of 2-methyl-5-phenylpentane, where intramolecular hydrogen abstraction by an alkyl peroxy radical leads to a hydroperoxide that is subsequently reduced to the alcohol.
Advanced Reaction Studies and Mechanistic Investigations
Research into the synthesis of this compound and its analogues extends to developing stereochemically precise methods, which are crucial for applications where specific isomers are required.
The development of synthetic routes to specific stereoisomers of this compound analogues is of significant interest. A notable example is the asymmetric synthesis of the bioactive molecule (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol. nih.govacs.orgacs.org This synthesis was achieved through a novel method using proline-catalyzed sequential α-aminoxylation/α-amination and a Horner-Wadsworth-Emmons (HWE) olefination of aldehydes as the key steps. nih.govacs.org This organocatalytic approach provides a practical and efficient route to stereocontrolled 1,3-amino alcohols, demonstrating the power of modern catalysis to construct complex, bioactive analogues. acs.org
Furthermore, research into the stereoselective synthesis of the isomeric fragrance compound Rosaphen (2-methyl-5-phenylpentan-1-ol) has led to an alternative synthesis of its enantiomers. researchgate.net The key step in this process is the asymmetric hydrogenation of an acid precursor, which achieves an enantiomeric excess (ee) of up to 99% using an in situ prepared ruthenium catalyst with a chiral ferrocenyl phosphine (B1218219) ligand. researchgate.net While targeting a structural isomer, this work highlights the use of asymmetric catalysis to control stereochemistry in related phenylpentanol structures. researchgate.net
Alkoxyl Radical Reactions and Fragmentation Pathways Involving this compound
The study of alkoxyl radicals derived from this compound provides insight into intramolecular reactivity and fragmentation. The 2-methyl-5-phenyl-2-pentylperoxy radical, generated from the corresponding hydroperoxide, is a key intermediate. Unlike secondary alkyl peroxy radicals that primarily undergo termination reactions, tertiary radicals derived from precursors like 2-methyl-5-phenyl-2-pentyl hydroperoxide lead to benzylic functionalized products through intermolecular reactions.
A significant intramolecular pathway involves the abstraction of a benzylic hydrogen atom by the alkoxyl radical via a six-membered transition state. This process results in the formation of 2-methyl-5-phenylpentan-2,5-diol. solubilityofthings.com The formation of this diol is noted as a minor side product (≤5%) in some synthetic preparations of the parent alcohol, attributed to radical-mediated oxidation.
In addition to hydrogen abstraction, tertiary alkoxyl radicals are susceptible to carbon-carbon bond cleavage, known as β-scission. organic-chemistry.org For the 2-methyl-5-phenylpentan-2-oxyl radical, two primary fragmentation pathways are possible:
Cleavage of a methyl group to produce 5-phenyl-2-pentanone and a methyl radical.
Cleavage of the C-C bond to yield acetone and a 3-phenylpropyl radical.
The relative rates of these fragmentation reactions versus intramolecular hydrogen abstraction are influenced by factors such as temperature and solvent effects. organic-chemistry.org
Synthesis of Analogues and Derivatives of this compound
Structural Modifications of the Pentane (B18724) Carbon Chain
Analogues of this compound can be synthesized by modifying the length or branching of the pentane chain. These syntheses often employ the Grignard reaction, where a suitable organomagnesium halide is reacted with a ketone or aldehyde.
Table 2: Synthesis of Pentane Chain Analogues
| Analogue Name | Synthetic Precursors | Reference |
| 2-Methyl-4-phenylbutan-2-ol | Benzylmagnesium chloride and Acetone | google.com |
| 2-Methyl-6-phenylhexan-2-ol | 4-Phenylbutylmagnesium bromide and Acetone | google.com |
| 2-Methyl-5-phenylpentan-1-ol (Rosaphen) | Hydrogenation of 2-methyl-5-phenylpenta-2,4-dienal | researchgate.netnih.gov |
| 2,3-Dimethyl-5-phenyl-2-pentanol | 3-Phenylpropylmagnesium bromide and 3-Methyl-2-butanone |
The synthesis of the primary alcohol analogue, 2-methyl-5-phenylpentan-1-ol (Rosaphen), involves a two-step process starting with the aldol (B89426) condensation of cinnamaldehyde (B126680) and propanal, followed by catalytic hydrogenation of the resulting unsaturated aldehyde. researchgate.net
Aromatic Ring Substitutions and their Impact on Synthesis
Introducing substituents onto the phenyl ring of this compound creates a diverse family of derivatives. The synthesis of these analogues typically begins with a substituted aromatic starting material. For example, a halo-substituted derivative can be prepared by modifying the standard Grignard synthesis of the parent compound.
A general route involves:
Preparation of a substituted 1-bromo-3-phenylpropane: Starting from a substituted benzene, a 3-halopropyl chain is introduced via Friedel-Crafts acylation followed by reduction and halogenation, or other multi-step sequences. For example, to create a 4-chloro derivative, one could start with 3-(4-chlorophenyl)propan-1-ol, which is then converted to 1-bromo-3-(4-chlorophenyl)propane.
Grignard Reaction: The resulting substituted arylpropyl bromide is reacted with magnesium to form the Grignard reagent.
Addition to Ketone: The Grignard reagent is then added to acetone, followed by an acidic workup, to yield the final tertiary alcohol with the desired substitution on the aromatic ring.
The presence of substituents on the aromatic ring can influence the reactivity of the synthetic intermediates. For example, chloro-substituted analogs introduce an electrophilic character to the molecule. Modern iron- or copper-catalyzed cross-coupling reactions provide alternative efficient routes for connecting substituted aryl groups to alkyl chains. organic-chemistry.org
Preparation of Related Aryl Alkyl Alcohols
The Grignard reaction is a cornerstone for the synthesis of a wide array of aryl alkyl alcohols, including this compound itself. mdpi.comnih.goviitk.ac.in
A documented synthesis of this compound involves the following steps:
Grignard Reagent Formation: 1-Bromo-3-phenylpropane is reacted with magnesium turnings in dry ether to form 3-phenylpropylmagnesium bromide.
Nucleophilic Addition: The freshly prepared Grignard reagent is added slowly to a solution of acetone.
Workup: The reaction mixture is poured over ice and neutralized with an acid (e.g., 20% H₂SO₄) to dissolve the magnesium salts and protonate the alkoxide, yielding the tertiary alcohol. The product is then isolated by extraction and purified by vacuum distillation.
This versatile methodology can be adapted to produce a wide range of related structures by varying the Grignard reagent and the carbonyl compound (aldehyde or ketone). For instance, reacting 3-phenylpropylmagnesium bromide with acetaldehyde (B116499) would yield the secondary alcohol 5-phenyl-2-hexanol. Similarly, reacting phenylmagnesium bromide with 5-methyl-2-hexanone (B1664664) would produce a different isomer of a tertiary aryl alkyl alcohol.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating 2-Methyl-5-phenylpentan-2-ol from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two such powerful techniques that rely on the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the analysis of non-volatile compounds. In the case of analyzing phenylpentanol derivatives, reverse-phase HPLC methods are often employed. For instance, a method for analyzing 3-Methyl-5-phenylpentan-1-ol, a structural isomer of this compound, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for the preparative separation of impurities. sielc.com Chiral HPLC, using columns like the Daicel Chiralcel OJ-H, is also utilized to separate enantiomers of related phenylpentanol compounds, demonstrating the versatility of HPLC in stereochemical analysis. diva-portal.org
Table 1: Illustrative HPLC Method Parameters for Phenylpentanol Derivatives
| Parameter | Condition |
| Column | C18 or Chiralcel OJ-H |
| Mobile Phase | Acetonitrile/Water with acid modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 232 nm |
This table is a composite representation of typical HPLC conditions for related compounds and may require optimization for this compound.
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption. UPLC methods are particularly advantageous for complex mixture analysis, such as in the study of secondary metabolites in agarwood, where numerous 2-(2-phenylethyl)chromones were analyzed. mdpi.com For phenylpentanol derivatives, UPLC methods can be developed from existing HPLC protocols by transferring the methodology to a column with smaller (e.g., sub-2 µm) particles. sielc.com This would result in significantly shorter run times and increased sensitivity, which is crucial for detecting trace impurities.
Table 2: Comparison of HPLC and UPLC in Analytical Performance
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 2-methyl-6-phenylhexan-2-ol, the aromatic protons typically appear as a multiplet in the range of 7.21-7.47 ppm. journals.co.za The protons of the methyl groups would appear as singlets or multiplets at higher field (lower ppm values), and the methylene (B1212753) protons would present as multiplets in the intermediate region. journals.co.za The hydroxyl proton often appears as a broad singlet. journals.co.za
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 2-methyl-6-phenylhexan-2-ol, the carbon attached to the hydroxyl group and the two methyl groups ([C(CH₃)₂OH]) appears at approximately 73.08 ppm, while the aromatic carbons are observed between 127.94 and 147.06 ppm. journals.co.za The aliphatic carbons of the chain appear at higher field. journals.co.za Similar patterns would be expected for this compound, with specific chemical shifts varying slightly due to the different chain length.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅) | ~7.1-7.3 (m) |
| Methylene (Ar-CH₂) | ~2.6 (t) |
| Methylene (-CH₂-CH₂-C(OH)) | ~1.6-1.8 (m) |
| Methylene (-CH₂-C(OH)) | ~1.5 (m) |
| Methyl (C(CH₃)₂) | ~1.2 (s) |
| Hydroxyl (-OH) | Variable, broad singlet |
This table is based on typical chemical shifts for similar structural motifs and serves as an estimation.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary (C-OH) | ~71 |
| Aromatic (ipso-C) | ~142 |
| Aromatic (o, m, p-C) | ~126-128 |
| Methylene (Ar-CH₂) | ~36 |
| Methylene (-CH₂-CH₂-C(OH)) | ~43 |
| Methylene (-CH₂-C(OH)) | ~22 |
| Methyl (C(CH₃)₂) | ~29 |
This table is based on typical chemical shifts for similar structural motifs and serves as an estimation.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a key technique for confirming the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 178.27 g/mol . nih.govlookchem.comguidechem.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. scispace.com The fragmentation of this compound under electron ionization (EI) would likely involve the loss of a water molecule (M-18) and the cleavage of the carbon-carbon bonds. The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the molecule. For instance, the analysis of related compounds often shows characteristic fragmentation pathways that can be extrapolated to the target molecule. scispace.com
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [C₁₂H₁₈O]⁺ | 178.14 | Molecular Ion |
| [C₁₂H₁₆]⁺ | 160.12 | Loss of H₂O |
| [C₉H₁₁]⁺ | 119.09 | Benzylic cleavage |
| [C₆H₅CH₂]⁺ | 91.05 | Tropylium ion |
| [C₄H₉O]⁺ | 73.06 | Cleavage at the tertiary carbon |
This table represents a plausible fragmentation pattern based on the structure of the molecule.
Theoretical Chemistry and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For 2-Methyl-5-phenylpentan-2-ol, DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum energy conformation, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.
While specific DFT studies on this compound are not readily found, research on related molecules demonstrates the utility of this approach. For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to investigate the reaction mechanisms of organic peroxides. sigmaaldrich.com Similarly, for a des-A-ring analog of a natural product, DFT calculations were performed to determine the final optimized geometry. researchgate.net These studies highlight the capability of DFT to provide accurate molecular geometries and energies.
A hypothetical data table for the optimized geometry of this compound, which could be generated from DFT calculations, is presented below.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length (Å) | C(2) | O | - | - | Value |
| Bond Length (Å) | C(2) | C(1) | - | - | Value |
| Bond Length (Å) | C(2) | C(3) | - | - | Value |
| Bond Angle (°) | O | C(2) | C(1) | - | Value |
| Bond Angle (°) | C(3) | C(2) | C(1) | - | Value |
| Dihedral Angle (°) | C(4) | C(3) | C(2) | O | Value |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
DFT calculations can also provide valuable information about the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies, and atomic charges. This information is crucial for understanding the molecule's reactivity.
The hybridization of the atoms in this compound can be inferred from its geometry. The carbons of the phenyl ring are sp² hybridized, leading to a planar ring structure. The aliphatic carbons are sp³ hybridized, except for the tertiary carbon C2, which is also sp³ hybridized and bonded to the hydroxyl group.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO may be associated with the antibonding orbitals of the phenyl ring.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value |
| Energy of HOMO (eV) | Value |
| Energy of LUMO (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Molecular Modeling and Conformational Analysis of this compound
Due to the presence of several single bonds, this compound can exist in various conformations. Molecular modeling techniques, such as molecular mechanics and molecular dynamics, are employed to explore the conformational landscape and identify the most stable conformers.
Conformational analysis is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. For example, in a study of a related cyclic ether, conformational analysis was performed using both B3LYP/6-31G** and MP2/6-31G** levels of theory to determine the energy-minimized structures. rsc.org
A systematic conformational search for this compound would involve rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation. This would lead to a potential energy surface, from which the global minimum and other low-energy conformers can be identified.
Mechanistic Insights from Computational Approaches in Chemical Transformations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, transition states, and products, the entire reaction pathway can be mapped out, and the activation energies can be calculated.
For this compound, computational methods could be used to study various transformations, such as its synthesis or its reactions. For instance, the mechanism of its formation via the autoxidation of 2-methyl-5-phenylpentane could be investigated. This would involve modeling the radical intermediates and transition states involved in the hydrogen abstraction and subsequent formation of the alcohol.
In a study on the samarium diiodide-promoted cyclizations of 5-arylpentan-2-ones, DFT was used to analyze the reaction mechanism, including the single electron transfer and the subsequent proton-coupled electron transfer steps. Such computational approaches provide a level of detail that is often difficult to obtain through experimental means alone.
Applications in Advanced Organic Synthesis and Material Science
Limited Role as an Intermediate in Complex Organic Molecule Synthesis
The utility of 2-Methyl-5-phenylpentan-2-ol as a key intermediate in the synthesis of sophisticated organic molecules is not well-established in scientific literature. Its potential applications are largely confined to general listings in chemical supplier catalogs, with a lack of concrete examples in academic or industrial research publications.
Building Block for Pharmaceutical Intermediates
While some chemical suppliers categorize this compound as a "pharmaceutical intermediate," specific instances of its incorporation into the synthesis of active pharmaceutical ingredients (APIs) are not readily found in published studies. A Chinese patent concerning the synthesis of retinoid derivatives with hormonal and/or antagonist activities includes this compound in a list of chemical compounds, but does not detail its direct role as a reactant or intermediate in the synthesis of the target molecules. The potential of this compound as a precursor for drug synthesis is suggested by its basic structural features—a stable tertiary alcohol coupled with a phenylalkyl chain—but explicit evidence of its use to create specific pharmaceutical intermediates is lacking.
Precursor in Natural Product Total Synthesis Initiatives
There is currently no significant evidence in the available scientific literature to suggest that this compound is a recognized precursor in the total synthesis of natural products. A doctoral thesis from the University of Nebraska - Lincoln details the synthesis of a related, more complex molecule, 3-(Methoxymethoxy)-2-methyl-5-phenylpentan-2-ol, as part of broader research into new methods for organic peroxide synthesis. However, the thesis does not connect this derivative or the parent compound to any specific natural product synthesis initiative. The absence of this compound from retrosynthetic analyses of natural products in major organic chemistry journals indicates that it is not a common or strategic building block in this field.
Undefined Contributions to Materials Science and Polymer Chemistry
The classification of this compound as a potential building block for material science and polymer chemistry by some commercial vendors appears to be based on its general chemical nature rather than on demonstrated applications.
Olfactory Research and Structure Odor Relationship Studies
Molecular Basis of Olfactory Perception Related to Aryl Alkyl Alcohols
The perception of smell, or olfaction, for aryl alkyl alcohols like 2-Methyl-5-phenylpentan-2-ol begins with a complex molecular interaction in the nasal cavity. For a molecule to be perceived as an odorant, it must be volatile enough to be inhaled and possess specific solubility properties to traverse the mucus layer of the olfactory epithelium. mdpi.com The core of olfactory perception lies at the level of olfactory receptors (ORs), which are a large family of G-protein-coupled receptors. nobelprize.org
The molecular structure of an aryl alkyl alcohol is critical to its interaction with these receptors. The key structural features include:
The Hydroxyl Group (-OH): This functional group is capable of forming hydrogen bonds, a key interaction for binding with specific amino acid residues within the olfactory receptor's binding pocket.
The Aryl Group (Phenyl Ring): The aromatic phenyl ring can engage in non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor.
The binding of an odorant molecule to a receptor triggers a conformational change in the receptor protein. This initiates an intracellular signaling cascade, often involving an odorant-sensitive adenylate cyclase that leads to the generation of cyclic AMP (cAMP). nih.gov This second messenger can then open cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron and the generation of an electrical signal that is sent to the olfactory bulb in the brain. nih.gov The brain then interprets the specific pattern of activated neurons as a distinct smell. nobelprize.orgpageplace.de It is the combinatorial activation of multiple, specific receptors by a single odorant molecule that allows the brain to discriminate between a vast universe of different scents. nobelprize.org
Structure-Odor Correlations for this compound and its Stereoisomers
The precise arrangement of atoms in a molecule dictates its olfactory character, a principle known as the structure-odor relationship (SOR). For this compound, its odor profile is a direct consequence of its constituent parts. While specific, detailed sensory data for the tertiary alcohol this compound is sparse in publicly available literature, we can infer its likely characteristics by examining closely related structural isomers and analogues.
Its primary alcohol isomer, 2-Methyl-5-phenylpentan-1-ol (commonly known as Rosaphen), is a well-known fragrance ingredient with a floral, rosy odor profile. google.comgoogle.com The shift of the hydroxyl group from the primary C1 position (in Rosaphen) to the tertiary C2 position (in this compound) would be expected to significantly alter the odor profile. The increased steric hindrance around the hydroxyl group in the tertiary alcohol could weaken its hydrogen-bonding capability with receptors, potentially reducing the intensity or changing the character of the floral note.
Stereoisomerism plays a crucial role in olfaction, as olfactory receptors are chiral, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a molecule. nih.gov This can lead to stereoisomers of the same compound having dramatically different scents or odor thresholds. researchgate.net For example, in the case of the fragrance ingredient Norlimbanol®, only one of its four trans isomers possesses the characteristic strong amber-woody scent, while its enantiomer is nearly odorless.
Table 1: Structure-Odor Relationships of Phenylpentanol Analogues
| Compound Name | Structure | Reported Odor Characteristics |
|---|---|---|
| 2-Methyl-5-phenylpentan-1-ol (Rosaphen) | C₁₂H₁₈O | Floral, rosy. google.com |
| 3-Methyl-5-phenylpentan-1-ol (Phenylhexanol) | C₁₂H₁₈O | Soft, flowery note. thegoodscentscompany.com |
| 4-Methyl-6-phenylhexan-2-ol | C₁₃H₂₀O | Lily of the valley/gardenia, green, with a honey aspect. google.com |
| 5-Phenylpentan-2-ol | C₁₁H₁₆O | Data not available in searched sources. |
Academic Methodologies for Sensory Evaluation and Quantitative Structure-Activity Relationships (QSAR) in Olfaction
To scientifically study and quantify the sense of smell, researchers employ a range of established methodologies.
Sensory Evaluation: This involves using human subjects to assess olfactory properties.
Sensory Panels: Trained panels of assessors are used to perform descriptive analysis, where they identify and quantify specific aroma attributes of a substance. wssintl.com This provides detailed and reproducible information on the odor profile. wssintl.com
Difference Testing: These tests, such as the triangle test, are used to determine if a perceptible difference exists between two samples.
Threshold Determination: This method establishes the lowest concentration of a substance that can be detected by a human panel. nih.gov
Blotter and Bottle Techniques: In the fragrance industry, perfumers and evaluators use smelling blotters (strips of absorbent paper) to evaluate the evolution of a fragrance over time, from the initial "top notes" to the final "dry-down". pac.gr Smelling directly from a bottle, by contrast, is dominated by the most volatile components. pac.gr
Instrumental and Computational Methods:
Gas Chromatography-Olfactometry (GC-O): This powerful technique combines the separation capabilities of a gas chromatograph with human sensory perception. As separated compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a "sniff port," where a trained assessor identifies the odor of each individual component. pageplace.de
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique used to predict the biological activity (in this case, odor) of a molecule based on its chemical structure. nih.gov These models correlate variations in molecular properties (descriptors) with changes in observed odor intensity or character. acs.orgresearchgate.net Descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and steric parameters, as well as electronic and topological indices. oup.com By developing a statistically robust QSAR model for a class of compounds like aryl alkyl alcohols, researchers can predict the odor of novel, unsynthesized molecules, thereby guiding the design of new fragrances. acs.orgacs.org
Design and Synthesis of Novel Olfactants Derived from the this compound Scaffold
The chemical structure of this compound serves as a viable scaffold for the design and synthesis of new fragrance ingredients. The goal of such synthetic efforts is to create novel molecules with desirable odor profiles, improved performance (e.g., longevity, substantivity), and favorable safety and environmental characteristics. Synthetic strategies often involve modifying specific parts of the parent molecule.
Modification of the Phenyl Ring: Introducing substituents (e.g., methyl, methoxy) onto the phenyl ring can alter the electronic properties and shape of the molecule, leading to significant changes in odor. For example, the synthesis of substituted 5-phenyl-1-pentanols has been explored to create fragrances with different profiles from the parent compounds. google.com
Alteration of the Alkyl Chain: The length, branching, and saturation of the alkyl chain can be modified. For instance, rhodium-catalyzed hydroformylation of related terpenic alcohols like linalool (B1675412) is a known method to produce new aldehydes and acetals, which are valuable fragrance compounds. researchgate.net Similar strategies could be applied to precursors of the this compound scaffold.
Functional Group Modification: The tertiary hydroxyl group could be esterified to create acetates or other esters, which often possess fruity or floral notes. Alternatively, it could be replaced with other functional groups to explore a wider chemical space.
Stereoselective Synthesis: Given the importance of chirality in olfaction, a key goal is the development of stereoselective synthetic routes. This allows for the preparation of individual enantiomers or diastereomers, enabling the discovery of the most potent or olfactorily interesting isomer. Methods like asymmetric deprotonation or the use of chiral catalysts are employed to achieve this. whiterose.ac.uk
The synthesis of new fragrance molecules is often guided by SOR and QSAR models, which can predict the potential odor of a designed molecule before it is synthesized, saving significant time and resources. The development of efficient, multi-step synthetic sequences, increasingly utilizing green chemistry principles and flow chemistry, is a major focus of modern fragrance research. mdpi.combeilstein-journals.org
Biotransformation and Biodegradation Research
Microbial Degradation Pathways of Phenylalkanes and Related Alkyl-Substituted Aromatics
Microorganisms have evolved sophisticated metabolic routes to utilize phenylalkanes as sources of carbon and energy. nih.govnih.gov The degradation pathways are diverse and depend on the specific microorganism, the structure of the phenylalkane substrate, and environmental conditions (aerobic vs. anaerobic).
Under aerobic conditions, the initial attack on the phenylalkane molecule can occur at either the alkyl side chain or the aromatic ring. researchgate.net The most common pathway involves the oxidation of the alkyl chain. researchgate.net
Terminal Oxidation and β-Oxidation: A primary mechanism is the monoterminal oxidation of the alkyl chain to a corresponding carboxylic acid, via alcohol and aldehyde intermediates. researchgate.net For instance, studies on Nocardia salmonicolor degrading 1-phenyldodecane have proposed co-oxidation of the terminal methyl group, followed by side-chain β-oxidation to yield intermediates like 4-phenylbutyrate (B1260699) and ultimately phenylacetate. scispace.com Similarly, the yeast Candida maltosa has been shown to degrade even-chained phenylalkanes such as phenyldecane and phenyloctane, producing metabolites like 4-phenylbutanoic acid and phenylacetic acid through terminal oxidation and subsequent β-oxidation. researchgate.net
Sub-terminal Oxidation: Some bacteria exhibit sub-terminal degradation mechanisms. Research on Mycobacterium neoaurum and Rhodococcus erythropolis showed that while degradation of even-numbered phenylalkane substrates was expected to form phenylacetic acid, an accumulation of odd-numbered acidic metabolites was observed, suggesting a simultaneous sub-terminal attack on the alkyl chain. nih.gov
Aromatic Ring Hydroxylation: An alternative pathway involves the direct hydroxylation of the aromatic ring. nih.gov This is often a prerequisite for ring cleavage. For example, Rhodococcus erythropolis can hydroxylate the aromatic ring of metabolites, leading to the formation of compounds like 2-hydroxyphenyl acetic acid. nih.gov In some yeasts, such as Trichosporon asahii, ortho-hydroxylation of the aromatic ring of intermediates like phenylpropionic acid is a key step that can lead to the formation of coumarins. researchgate.net
Anaerobic degradation follows different mechanisms, often involving the addition of the hydrocarbon to fumarate. This process, observed in the degradation of non-methane alkanes and alkyl-substituted aromatics, creates a substituted succinate (B1194679) that can be further metabolized. researchgate.net The phototrophic bacterium Rhodopseudomonas palustris demonstrates the ability to anaerobically degrade long-chain phenylalkane carboxylates through a proposed β-oxidation pathway. whiterose.ac.uk
The table below summarizes the degradation capabilities of various microorganisms on different phenylalkane substrates.
| Microorganism | Substrate(s) | Major Degradation Pathway(s) | Key Metabolites Identified |
| Mycobacterium neoaurum | Various Phenylalkanes | Terminal and Sub-terminal Oxidation | Odd-numbered acidic metabolites |
| Rhodococcus erythropolis | Various Phenylalkanes | Terminal Oxidation, Aromatic Hydroxylation | Phenylacetic acid, 2-hydroxyphenyl acetic acid, 2-coumaranone |
| Candida maltosa | Phenyldecane, Phenylnonane, etc. | Terminal Oxidation, β-Oxidation | Phenylacetic acid, Benzoic acid, 4-phenylbutanoic acid |
| Nocardia salmonicolor | 1-Phenyldodecane, 1-Phenylnonane | Terminal Oxidation, β-Oxidation, α-Oxidation | Phenylacetate, Cinnamate, 4-Phenylbutyrate |
| Pseudomonas sp. | 4-Phenylheptane | Aromatic Ring Cleavage | Evidence of diol and meta-cleavage compounds |
| Rhodopseudomonas palustris | Long-chain phenylalkanoic acids | Anaerobic β-Oxidation | CoA thioesters of phenylcarboxylates |
Enzymatic Transformations and Identification of Biotransformation Products
The microbial degradation of phenylalkanes is mediated by a range of powerful enzymes. Under aerobic conditions, oxygenases play a critical role in initiating the attack on the chemically stable hydrocarbon molecules. researchgate.net
Cytochrome P450 Monooxygenases: These enzymes are frequently involved in the initial oxidation of the alkyl side chain. researchgate.net The oxidation of phenylalkanes by Candida maltosa was shown to be inhibited by 1-aminobenzotriazole, a known inhibitor of cytochrome P450, indicating the central role of this enzyme system in the process. researchgate.net
Dioxygenases: These enzymes introduce two oxygen atoms into the aromatic ring, typically forming a cis-dihydrodiol, which is a key step leading to ring cleavage. nih.gov Extracts of Pseudomonas cells grown on 4-phenylheptane were found to oxidize compounds like catechol and protocatechuate, which are common intermediates in ring-cleavage pathways. scispace.comnih.gov
CoA Ligases: In pathways involving β-oxidation, the fatty acid intermediates must first be activated to their corresponding coenzyme A (CoA) thioesters. In Rhodopseudomonas palustris, two feruloyl-CoA synthetases, Fcs1 and Fcs2, and a long-chain fatty acid CoA-ligase were identified. whiterose.ac.uk These enzymes catalyze the formation of CoA thioesters of phenylcarboxylates with varying alkyl chain lengths, preparing them for the β-oxidation spiral. whiterose.ac.uk For example, the Fcs1 enzyme showed high activity with 7-phenylheptanoic acid. whiterose.ac.uk
The biotransformation of phenylalkanes leads to a variety of intermediate and final products. The specific products identified depend on the substrate and the metabolic capabilities of the microorganism. In many cases, short-chain phenylalkanoic acids are common end products of side-chain degradation.
The following table details some of the identified biotransformation products from the degradation of various phenylalkanes.
| Original Substrate | Microorganism | Biotransformation Product(s) |
| Even-chained Phenylalkanes | Candida maltosa | Phenylacetic acid, 4-Phenylbutanoic acid, 4-Phenyl-3-butenoic acid |
| Odd-chained Phenylalkanes | Candida maltosa | Benzoic acid |
| 1-Phenyldodecane | Nocardia salmonicolor | 4-Phenylbutyrate, Phenylacetate, o-Hydroxyphenylacetate |
| 1-Phenylnonane | Nocardia salmonicolor | Cinnamic acid, Phenylpropionic acid, Benzoic acid |
| Phenylalkanes | Rhodococcus erythropolis | Phenylacetic acid, 2-Hydroxyphenyl acetic acid, 2-Coumaranone |
| 3-Phenyldodecane | Nocardia strains | 2-Phenylbutyric acid, 3-Phenylvaleric acid, 4-Phenylhexanoic acid |
Environmental Fate and Bioremediation Studies of 2-Methyl-5-phenylpentan-2-ol and its Derivatives
The microbial degradation pathways for phenylalkanes form the basis of bioremediation strategies for environments contaminated with petroleum hydrocarbons. mdpi.comaloki.hu Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. mdpi.comaloki.hu This approach is considered cost-effective and eco-friendly compared to physical or chemical treatment methods. nih.govmdpi.com
Both in situ and ex situ bioremediation techniques are employed, often enhanced through biostimulation (adding nutrients to stimulate native microbial populations) or bioaugmentation (introducing specific hydrocarbon-degrading microorganisms to a contaminated site). mdpi.comaloki.hu Yeasts such as Candida maltosa have been exploited for the bioremediation of oil spills due to their ability to degrade phenylalkanes. researchgate.netaloki.hu Fungi like Rhizopus, Fusarium, and Penicillium are also employed in the bioremediation of petroleum-contaminated soils and sediments. mdpi.com
| Bioremediation Strategy | Description | Example Microorganisms/Application |
| Bioaugmentation | Introduction of allochthonous degrading microorganisms to a contaminated site. aloki.hu | Use of Fusarium sp. in combination with biostimulation to treat hydrocarbon-contaminated soils. aloki.hu |
| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) or amendments to stimulate the growth of native biodegrading microbiota. aloki.hu | Use of carob kibbles or carrot peel waste as an organic amendment to enhance degradation. aloki.hu |
| Intrinsic Bioremediation | Natural degradation of pollutants by indigenous microorganisms without direct human intervention. mdpi.com | Natural attenuation of oil spills where native bacteria and fungi break down hydrocarbons over time. mdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Routes for 2-Methyl-5-phenylpentan-2-ol
The synthesis of enantiomerically pure chiral tertiary alcohols is a significant challenge in organic chemistry due to the steric hindrance around the quaternary carbon center. researchgate.net While racemic this compound can be synthesized through methods like the Grignard reaction with acetone (B3395972), the development of asymmetric routes to obtain specific enantiomers is a key area of current research. prepchem.com Such enantiopure compounds are crucial for applications in pharmaceuticals and materials science, where specific stereochemistry is often required for desired activity or properties.
Emerging strategies focus on the catalytic asymmetric addition of carbon nucleophiles to ketones, which is considered a highly desirable route. researchgate.net Research into nickel-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoboron reagents has shown promise for creating chiral tertiary alcohols. researchgate.net Another advanced approach is the enantioconvergent arylation of racemic secondary alcohols to produce chiral tertiary alcohols, which has been achieved using nickel/N-heterocyclic carbene catalysis. acs.org
Kinetic resolution, a method that separates enantiomers of a racemic mixture by reacting one more rapidly than the other, is also a viable strategy. Highly enantioselective kinetic resolution of racemic tertiary alcohols has been demonstrated using chiral organotin-catalyzed acylation. acs.org Furthermore, palladium/chiral norbornene cooperative catalysis has been effective in the kinetic resolution of tertiary benzyl (B1604629) alcohols. researchgate.net These cutting-edge techniques could potentially be adapted for the asymmetric synthesis of this compound, providing access to its individual enantiomers for specialized applications. A patent has been granted for the stereospecific synthesis of the related compound 5-phenyl-2S-pentanol, indicating industrial interest in chiral versions of such structures. google.com
Table 1: Promising Asymmetric Synthesis Strategies for Tertiary Alcohols
| Strategy | Catalyst/Reagent | Key Feature | Potential for this compound |
| Asymmetric Arylation | Nickel(II) / Organoboron | Creates chiral tertiary allylic and diaryl alcohols. researchgate.net | Adaptable for the synthesis of aryl-substituted tertiary alcohols. |
| Enantioconvergent Arylation | Nickel / N-Heterocyclic Carbene | Converts racemic secondary alcohols to chiral tertiary alcohols. acs.org | A potential pathway starting from a racemic precursor. |
| Kinetic Resolution | Chiral Organotin | Highly enantioselective acylation of racemic tertiary alcohols. acs.org | Could be used to separate enantiomers of racemic this compound. |
| Kinetic Resolution | Palladium / Chiral Norbornene | Effective for tertiary benzyl alcohols. researchgate.net | Applicable due to the benzyl-like nature of the phenylpropyl group. |
Exploration of New Chemical Reactivities and Derivatizations
Beyond its synthesis, researchers are exploring new chemical reactions and creating novel derivatives of this compound to expand its utility. The tertiary alcohol functional group serves as a versatile handle for a variety of chemical transformations.
One area of exploration is the derivatization of the hydroxyl group. For instance, the reaction of this compound with trimethylsilyl (B98337) azide (B81097) (TMSN3) and a Lewis acid like boron trifluoride etherate (BF3Et2O) leads to the formation of the corresponding azide, 2-azido-2-methyl-5-phenylpentane. rsc.org This transformation opens the door to a range of nitrogen-containing compounds through subsequent reactions of the azide group. The development of greener methods for derivatizing alcohols, such as using ionic liquids under microwave irradiation to form esters like 3,5-dinitrobenzoates, also presents new opportunities for creating derivatives of this compound with enhanced properties or for analytical purposes. researchgate.net
Furthermore, palladium-catalyzed reactions offer a powerful tool for new transformations. Research on the palladium-catalyzed reactions of unsaturated alcohols with aryl halides has shown the potential for creating complex molecular architectures. kyoto-u.ac.jp While this compound is a saturated alcohol, related unsaturated analogues could undergo such reactions before a final hydrogenation step, providing a pathway to novel derivatives. The development of methods for the rapid and modular synthesis of quaternary carbons from tertiary alcohols via bimolecular homolytic substitution is another exciting frontier that could be applied to this compound. princeton.edu
Advanced Computational Predictions for Undiscovered Molecular Properties and Applications
Computational chemistry is becoming an indispensable tool for predicting the properties and potential applications of molecules before they are synthesized or tested experimentally. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being applied to fragrance molecules and other organic compounds to understand their behavior at a molecular level.
DFT calculations can be used to predict a wide range of properties for this compound, including its conformational landscape, vibrational frequencies, and electronic properties. researchgate.netacs.org These calculations are crucial for understanding how the molecule interacts with its environment, such as with olfactory receptors. plos.org For instance, DFT has been used to study the adsorption of fragrance molecules onto surfaces and to calculate combustion enthalpies, which can be correlated with gas chromatography response factors. nih.govbohrium.com Such studies could predict the substantivity and release profile of this compound from various matrices.
QSAR models offer a way to correlate the chemical structure of a molecule with its biological activity or other properties, such as odor. nih.govacs.org By developing QSAR models for a series of related fragrance compounds, it is possible to predict the odor characteristics and intensity of new molecules like derivatives of this compound. tandfonline.com These models can also predict important parameters like odor detection thresholds based on physicochemical properties, which is valuable for the development of new fragrance ingredients. researchgate.netoup.com
Table 2: Application of Computational Methods to this compound
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties. researchgate.netacs.org | Understanding molecular interactions, predicting spectroscopic data. |
| DFT | Adsorption energies, interaction with surfaces. nih.govacs.org | Predicting performance in controlled-release fragrance systems. |
| Quantitative Structure-Activity Relationship (QSAR) | Odor profile and intensity. nih.govacs.org | Designing new fragrance molecules with desired scent characteristics. |
| Quantitative Structure-Property Relationship (QSPR) | Odor detection thresholds, retention indices. researchgate.netconicet.gov.ar | Estimating sensory properties and analytical behavior. |
Expanding Applications in Specialized Chemical Fields
While this compound is well-established in the fragrance industry, its unique structure makes it a candidate for applications in other specialized chemical fields. Researchers are investigating its potential as a versatile building block for the synthesis of more complex molecules and as a component in new materials.
One promising area is in the synthesis of biologically active compounds. The structural motif of a phenyl group connected to a chiral alcohol is found in many pharmaceuticals. For example, the synthesis of Phenoxan, a compound with potential biological activity, involves precursors with structural similarities to this compound. acs.orgcdnsciencepub.com The development of asymmetric routes to this alcohol could provide valuable chiral intermediates for the synthesis of new therapeutic agents. Its use as a precursor for drug synthesis is an active area of investigation.
In the field of materials science, tertiary alcohols can be used as building blocks for polymers and other materials. lookchem.com Derivatives of this compound could be designed to act as monomers or as additives to modify the properties of existing polymers. The synthesis of novel phenoxazine (B87303) derivatives for applications in organic light-emitting diodes (OLEDs) highlights the potential for related aromatic compounds in advanced materials. researchgate.net The exploration of this compound and its derivatives in these areas is still in its early stages but holds significant promise for future discoveries.
Q & A
Basic: What synthetic methodologies are commonly employed for 2-Methyl-5-phenylpentan-2-ol, and what factors optimize reaction yield?
Answer:
this compound can be synthesized via Grignard reactions (e.g., phenylmagnesium bromide reacting with a substituted pentanone) or alkylation of ketones (e.g., using methyl iodide under basic conditions). Key factors influencing yield include:
- Temperature control : Excess heat may lead to side reactions like elimination.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Catalyst selection : Lewis acids (e.g., AlCl₃) can improve electrophilic substitution efficiency.
Purification often involves fractional distillation or column chromatography. For analogous alcohols, phase-change data (e.g., boiling points under reduced pressure) inform distillation protocols .
Advanced: How can computational models predict the steric and electronic effects of the tertiary alcohol group in this compound?
Answer:
Density Functional Theory (DFT) simulations can map electron density distributions and steric hindrance around the tertiary alcohol. Key steps:
Geometry optimization : Minimize energy using software like Gaussian.
Frontier molecular orbital analysis : Identify nucleophilic/electrophilic sites.
Molecular docking : Assess interactions with enzymes or catalysts.
Comparisons with experimental NMR/IR data validate predictions. For example, steric effects in similar bicyclic alcohols (e.g., ) reduce reactivity in bulky environments .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : The tertiary alcohol proton (δ ~1.2 ppm) and quaternary carbon (δ ~70 ppm) are diagnostic. Aromatic protons (δ 7.2–7.4 ppm) confirm the phenyl group.
- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-O bond (~1050 cm⁻¹) confirm alcohol functionality.
- Mass Spectrometry (MS) : Molecular ion peak (m/z = 178 for C₁₂H₁₈O) and fragmentation patterns (e.g., loss of H₂O) validate the structure. Reference standards for similar alcohols (e.g., ) guide interpretation .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points)?
Answer:
Discrepancies often arise from measurement conditions (pressure, purity). Strategies include:
- Standardized protocols : Use NIST-referenced methods for boiling point determination under controlled pressure (e.g., 0.020 bar reduces boiling points by ~50°C) .
- Purity assessment : Chromatography (GC/HPLC) quantifies impurities affecting phase-change data.
- Collaborative validation : Cross-check data across labs using identical conditions. For example, ’s phase-change table highlights pressure-dependent boiling points for analogous alcohols .
Basic: What are the solubility trends of this compound in organic solvents?
Answer:
The compound is lipophilic due to its phenyl and branched alkyl groups. Solubility increases in:
- Nonpolar solvents : Hexane, toluene.
- Moderately polar solvents : Diethyl ether, chloroform.
Temperature effects: Heating improves solubility in ethanol (ΔG ≈ -RT lnS). Experimental determination via saturation point assays (e.g., gravimetric analysis) is recommended. Similar alcohols ( ) show logP ~2.5, indicating moderate hydrophobicity .
Advanced: What catalytic systems enable enantioselective synthesis of this compound?
Answer:
Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) induce asymmetry. Key parameters:
- Enantiomeric excess (ee) : Optimized via solvent polarity (e.g., dichloromethane vs. methanol).
- Substrate-to-catalyst ratio : Typical loadings range from 1–5 mol%.
For bicyclic alcohols ( ), ee >90% has been achieved using Rh-catalyzed hydrogenation. Kinetic resolution or enzymatic methods (e.g., lipases) are alternatives .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks (flammable vapors).
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles.
- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation.
Refer to CAMEO Chemicals guidelines for tertiary alcohols (e.g., 2-Methylpentan-2-ol in ), which emphasize flash point monitoring and spill containment .
Advanced: How does steric hindrance in this compound influence its reactivity in esterification?
Answer:
The bulky tertiary alcohol group reduces nucleophilicity , slowing esterification with acyl chlorides. Strategies to enhance reactivity:
- Activating agents : DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) promote acylation.
- High-pressure conditions : Accelerate kinetics in microreactors.
Comparisons with primary alcohols (e.g., ’s 2-Methyl-2-heptanol) show ~10x slower reaction rates due to steric effects .
Table: Key Physicochemical Data for Analogous Alcohols
| Compound | Boiling Point (°C, 0.02 bar) | logP | Reference |
|---|---|---|---|
| 2-Methylpentan-2-ol | 78–80 | 1.8 | |
| 4-Phenylpentan-2-ol | Not reported | 2.5 | |
| 2-Methyl-2-heptanol | 175–180 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
